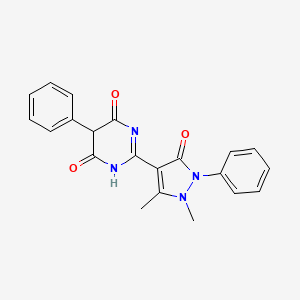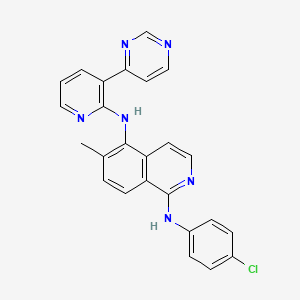![molecular formula C12H8BrClO3S2 B13877095 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a bromomethylbenzoyl group and a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride typically involves the reaction of 4-bromomethylbenzoyl chloride with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl thiophenes with various functional groups replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated thiophene derivatives.
Reduction: Products include sulfonamides or thiols derived from the reduction of the sulfonyl chloride group.
Applications De Recherche Scientifique
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can undergo nucleophilic substitution, leading to the formation of sulfonamide or thiol derivatives. The thiophene ring’s aromaticity allows it to participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethylbenzoyl chloride: Shares the bromomethylbenzoyl moiety but lacks the thiophene and sulfonyl chloride groups.
Thiophene-2-sulfonyl chloride: Contains the thiophene and sulfonyl chloride groups but lacks the bromomethylbenzoyl moiety.
Uniqueness
The presence of both electrophilic and nucleophilic centers within the same molecule allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C12H8BrClO3S2 |
|---|---|
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
4-[4-(bromomethyl)benzoyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C12H8BrClO3S2/c13-6-8-1-3-9(4-2-8)12(15)10-5-11(18-7-10)19(14,16)17/h1-5,7H,6H2 |
Clé InChI |
YONYFAWFFQKWIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CBr)C(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


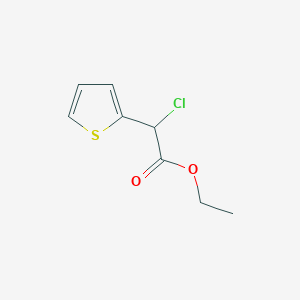

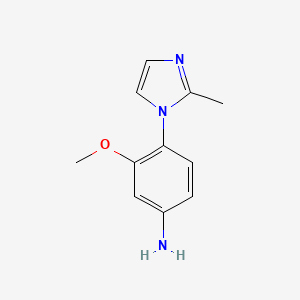
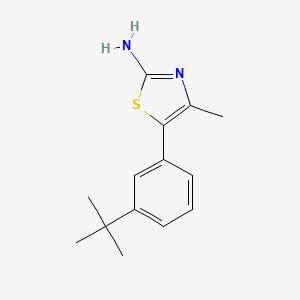
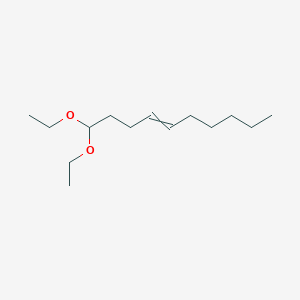
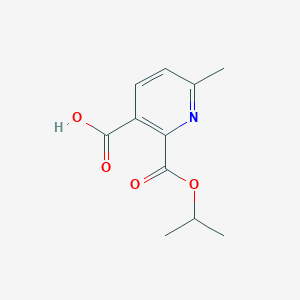
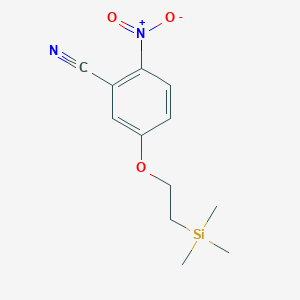

![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)

